3-Fluoro-2-hydroxybenzonitrile
Overview
Description
3-Fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO. It has a molecular weight of 137.11 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group (F), a hydroxy group (OH), and a nitrile group (C≡N) attached to it . The InChI code for this compound is 1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Liquid-Crystal Transition Temperatures
A study by Kelly and Schad (1984) delved into the synthesis and liquid-crystal transition temperatures of forty ester derivatives of 3-fluoro-4-hydroxybenzonitrile, highlighting its significance in creating novel F-substituted esters. These derivatives displayed notably higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, suggesting potential applications in materials science, particularly in the domain of liquid crystals (Kelly & Schad, 1984).
Energetic and Structural Study
Another significant research by Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, including 3-fluorobenzonitrile. This study encompassed determining standard molar enthalpies of formation, vapor-pressure studies, and calculations of gas-phase enthalpies of formation. It offered insights into the thermodynamic properties of such compounds, laying a foundation for further exploration in various chemical and physical contexts (Silva et al., 2012).
Role in Drug Discovery
A research by Lund et al. (2014) explored the role of a compound related to 3-fluoro-2-hydroxybenzonitrile in the realm of drug discovery. Specifically, they studied the inhibition of CDC25 phosphatases, crucial regulators in the cell cycle. The study found that certain compounds could bind to CDC25 phosphatases and potentially disrupt key protein-protein interactions, offering a novel approach for targeting these enzymes in cancer treatment (Lund et al., 2014).
PET Tracer Development
Research by Lim et al. (2014) contributed to the development of a PET imaging agent, [(18)F]FPEB, for the metabotropic glutamate subtype 5 receptor (mGluR5). The study involved adapting the radiosynthesis of the radiotracer for clinical research and developing a simplified method for preparing the nitrobenzonitrile radiolabeling precursor, a task directly related to the properties of compounds like this compound (Lim et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-2-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPPBXPNFCHLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679353 | |
Record name | 3-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28177-74-4 | |
Record name | 3-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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